molecular formula C5H4ClFN2O2 B14447489 3-(Chloromethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione CAS No. 74179-15-0

3-(Chloromethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione

Cat. No.: B14447489
CAS No.: 74179-15-0
M. Wt: 178.55 g/mol
InChI Key: KBDGXVAYLOORLG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves the chloromethylation of a fluoropyrimidine precursor. The reaction conditions often include the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines with various functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

3-(Chloromethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential use in the development of antiviral or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.

    3-(Chloromethyl)pyridine: Similar in structure but lacks the fluorine atom.

    2,4-Dichloropyrimidine: Contains two chlorine atoms instead of one chlorine and one fluorine.

Uniqueness

3-(Chloromethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both a chloromethyl and a fluorine substituent on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

74179-15-0

Molecular Formula

C5H4ClFN2O2

Molecular Weight

178.55 g/mol

IUPAC Name

3-(chloromethyl)-5-fluoro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H4ClFN2O2/c6-2-9-4(10)3(7)1-8-5(9)11/h1H,2H2,(H,8,11)

InChI Key

KBDGXVAYLOORLG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N(C(=O)N1)CCl)F

Origin of Product

United States

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